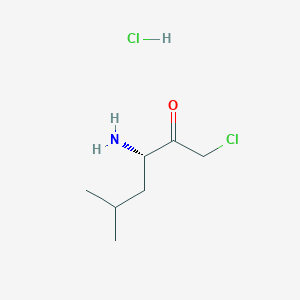

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

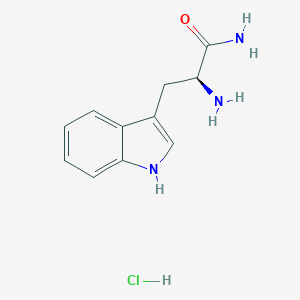

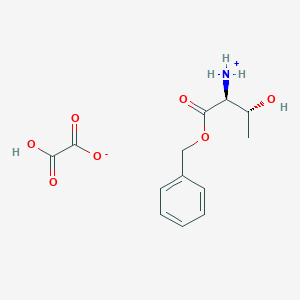

“(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride” is a compound that contains an amino group (-NH2), a chloro group (-Cl), a methyl group (-CH3), and a ketone group (C=O). The “S-” prefix indicates that it is the “left-handed” version of the molecule, as determined by the Cahn-Ingold-Prelog priority rules .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The amino group, chloro group, and ketone group are all reactive and could participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure and the nature of its functional groups .

Mécanisme D'action

Target of Action

H-Leu-CMK.HCl, also known as L-Leucine chloromethyl ketone hydrochloride, primarily targets lysosomal cysteine proteases . These proteases play a crucial role in protein degradation and turnover, immune response, and apoptosis .

Mode of Action

H-Leu-CMK.HCl acts as an inhibitor of lysosomal cysteine proteases . It interacts with these proteases, preventing them from carrying out their normal function of protein degradation. This results in the accumulation of proteins that would otherwise be degraded, potentially altering cellular processes .

Biochemical Pathways

The inhibition of lysosomal cysteine proteases by H-Leu-CMK.HCl affects various biochemical pathways. These proteases are involved in the degradation of intracellular proteins, so their inhibition can impact protein turnover and cellular homeostasis

Result of Action

The inhibition of lysosomal cysteine proteases by H-Leu-CMK.HCl can lead to the accumulation of proteins within the cell . This can potentially alter various cellular processes, including protein turnover and cellular homeostasis . The exact molecular and cellular effects of H-Leu-CMK.HCl’s action may vary depending on the specific cell type and physiological context.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3S)-3-amino-1-chloro-5-methylhexan-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO.ClH/c1-5(2)3-6(9)7(10)4-8;/h5-6H,3-4,9H2,1-2H3;1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZZRBOLWKRHPF-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)CCl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)CCl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.